
1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- is a fluorinated heterocyclic compound. This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in its structure often enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced stability and activity due to the presence of fluorine atoms.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolizine-7-methanol, 2,3,5,7a-tetrahydro-1-hydroxy-: Known for its biological activities and used in various research applications.
(2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol: Another fluorinated pyrrolizine derivative with similar properties.
Uniqueness
1H-Pyrrolizine, 2-fluoro-5,6,7,7a-tetrahydro-1,1,3-tris(trifluoromethyl)- is unique due to the presence of multiple fluorine atoms, which can significantly enhance its chemical stability and biological activity compared to other similar compounds .
Propiedades
Número CAS |
89810-79-7 |
|---|---|
Fórmula molecular |
C10H7F10N |
Peso molecular |
331.15 g/mol |
Nombre IUPAC |
6-fluoro-5,7,7-tris(trifluoromethyl)-1,2,3,8-tetrahydropyrrolizine |
InChI |
InChI=1S/C10H7F10N/c11-5-6(8(12,13)14)21-3-1-2-4(21)7(5,9(15,16)17)10(18,19)20/h4H,1-3H2 |
Clave InChI |
XMJQRKURWBMMFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C(=C(N2C1)C(F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


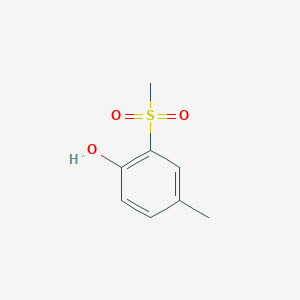
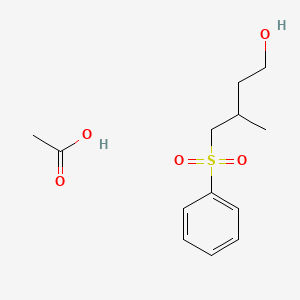
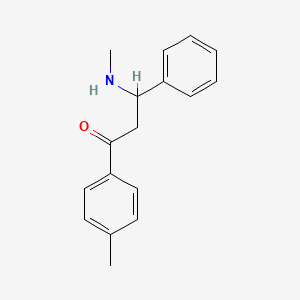

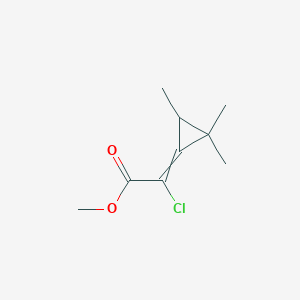
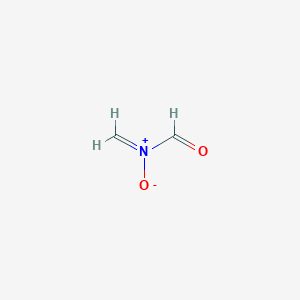
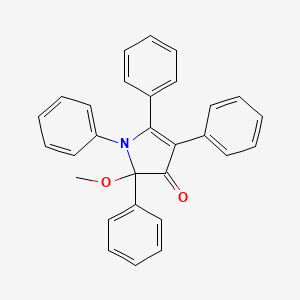
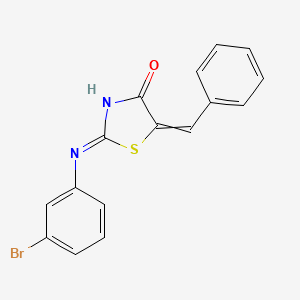
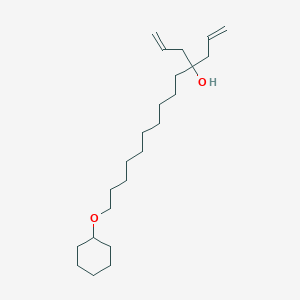
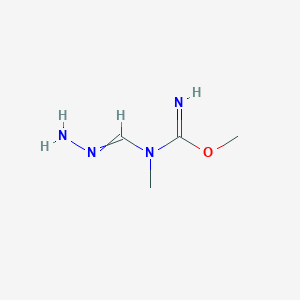
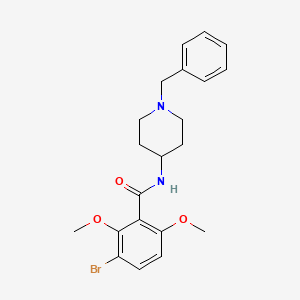
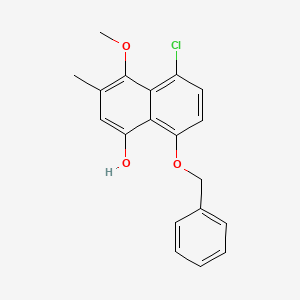

![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)
